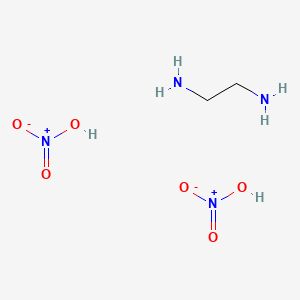

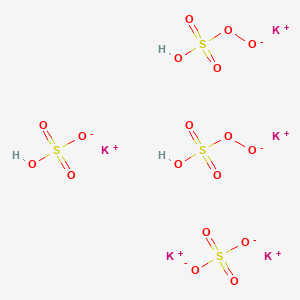

Pentapotassium hydrogénosulfate ; hydrogénosulfate d'oxido ; sulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pentapotassium;hydrogen sulfate;oxido hydrogen sulfate;sulfate, also known as potassium peroxymonosulfate, is a compound with the chemical formula KHSO5. It is known for its strong oxidizing properties and is commonly used as an oxidizing agent in various applications. This white crystalline powder is widely utilized in swimming pool and spa water treatment, as well as in the cleaning and disinfection of household and industrial surfaces . Additionally, it is employed in the synthesis of organic compounds and as a bleaching agent in the textile industry .

Applications De Recherche Scientifique

Potassium peroxymonosulfate has a wide range of scientific research applications, including:

Chemistry: It is used as an oxidizing agent in the synthesis of various organic compounds.

Biology: It is employed in the disinfection and sterilization of laboratory equipment and surfaces.

Medicine: It is used in the formulation of disinfectants and antiseptics.

Industry: It is utilized in water treatment, textile bleaching, and the cleaning of industrial equipment

Mécanisme D'action

Target of Action

The compound, also known as Potassium Peroxymonosulfate , is primarily used as an oxidizing agent . It is the potassium salt of peroxymonosulfuric acid . The primary targets of this compound are substances that can be oxidized, which includes a wide range of organic compounds in various applications .

Mode of Action

As an oxidizing agent, Potassium Peroxymonosulfate works by accepting electrons from other substances in a redox reaction . This results in the oxidation of the substance, which can lead to various changes depending on the specific substance and context .

Biochemical Pathways

The exact biochemical pathways affected by Potassium Peroxymonosulfate can vary widely depending on the specific application and the substances being oxidized . In general, oxidation reactions can result in the breakdown of complex organic molecules, the inactivation of pathogens, or the modification of chemical structures .

Pharmacokinetics

As a strong oxidizing agent, it is likely to react quickly and be transformed upon contact with biological tissues .

Result of Action

The results of Potassium Peroxymonosulfate’s action are primarily the effects of its oxidation reactions . These can include the breakdown of harmful organic compounds, the inactivation of pathogens, or the bleaching of stains . The exact results will depend on the specific substances being oxidized .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Potassium Peroxymonosulfate . Factors such as pH, temperature, and the presence of other substances can affect the rate and extent of its oxidation reactions . For example, it is commonly used in swimming pools to keep the water clear, thus allowing chlorine in pools to work to sanitize the water rather than clarify the water, resulting in less chlorine needed to keep pools clean .

Analyse Biochimique

Biochemical Properties

Pentapotassium;hydrogen sulfate;oxido hydrogen sulfate;sulfate plays a crucial role in biochemical reactions due to its oxidizing nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can oxidize sulfhydryl groups in proteins, leading to the formation of disulfide bonds. This interaction can alter the protein’s structure and function. Additionally, pentapotassium;hydrogen sulfate;oxido hydrogen sulfate;sulfate can act as an oxidizing agent in enzymatic reactions, facilitating the conversion of substrates to products .

Cellular Effects

Pentapotassium;hydrogen sulfate;oxido hydrogen sulfate;sulfate affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s oxidizing properties can lead to the activation of oxidative stress pathways, which in turn can affect gene expression and cellular metabolism. This can result in changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of pentapotassium;hydrogen sulfate;oxido hydrogen sulfate;sulfate involves its ability to act as an oxidizing agent. It can bind to biomolecules and induce oxidation reactions, leading to changes in their structure and function. For instance, the compound can oxidize thiol groups in enzymes, resulting in enzyme inhibition or activation. Additionally, pentapotassium;hydrogen sulfate;oxido hydrogen sulfate;sulfate can influence gene expression by inducing oxidative stress, which can activate transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pentapotassium;hydrogen sulfate;oxido hydrogen sulfate;sulfate can change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. For example, pentapotassium;hydrogen sulfate;oxido hydrogen sulfate;sulfate can degrade over time, leading to a decrease in its oxidizing power. This can affect its ability to induce oxidative stress and alter cellular processes. Long-term studies have shown that the compound can have lasting effects on cell function, including changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of pentapotassium;hydrogen sulfate;oxido hydrogen sulfate;sulfate vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress, leading to adaptive cellular responses. At high doses, pentapotassium;hydrogen sulfate;oxido hydrogen sulfate;sulfate can cause significant oxidative damage, resulting in cell death and tissue injury. Studies have shown that there are threshold effects, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

Pentapotassium;hydrogen sulfate;oxido hydrogen sulfate;sulfate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate oxidation-reduction reactions. For example, the compound can participate in the oxidation of organic molecules, leading to the production of reactive oxygen species. These reactive oxygen species can further interact with other biomolecules, affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, pentapotassium;hydrogen sulfate;oxido hydrogen sulfate;sulfate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Additionally, the compound’s localization and accumulation can be influenced by its interactions with cellular components. For instance, pentapotassium;hydrogen sulfate;oxido hydrogen sulfate;sulfate can accumulate in specific cellular compartments, affecting its activity and function .

Subcellular Localization

The subcellular localization of pentapotassium;hydrogen sulfate;oxido hydrogen sulfate;sulfate can impact its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, pentapotassium;hydrogen sulfate;oxido hydrogen sulfate;sulfate can be localized to the mitochondria, where it can induce oxidative stress and affect mitochondrial function. This localization can influence the compound’s ability to modulate cellular processes and responses .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of potassium peroxymonosulfate involves the reaction of potassium hydroxide (KOH) with peroxymonosulfuric acid (H2SO5). The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

KOH+H2SO5→KHSO5+H2O

Industrial Production Methods

In industrial settings, potassium peroxymonosulfate is produced by combining oleum (a solution of sulfur trioxide in sulfuric acid) with hydrogen peroxide. The resulting peroxysulfuric acid is then neutralized with potassium hydroxide to form the potassium peroxymonosulfate triple salt, which is a mixture of KHSO5, KHSO4, and K2SO4 .

Analyse Des Réactions Chimiques

Types of Reactions

Potassium peroxymonosulfate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It is a strong oxidizing agent and can oxidize a wide range of organic and inorganic compounds.

Common Reagents and Conditions

Common reagents used in reactions with potassium peroxymonosulfate include alcohols, aldehydes, and sulfides. The reactions are typically carried out under acidic conditions to enhance the oxidizing power of the compound .

Major Products Formed

Oxidation of Alcohols: Potassium peroxymonosulfate can oxidize alcohols to aldehydes or carboxylic acids.

Oxidation of Aldehydes: Aldehydes can be further oxidized to carboxylic acids.

Oxidation of Sulfides: Sulfides are oxidized to sulfones.

Comparaison Avec Des Composés Similaires

Potassium peroxymonosulfate can be compared with other similar compounds, such as potassium persulfate and potassium permanganate.

Potassium Persulfate (K2S2O8): Like potassium peroxymonosulfate, potassium persulfate is a strong oxidizing agent. it is primarily used in polymerization reactions and as a bleaching agent in the paper and textile industries.

Potassium Permanganate (KMnO4): Potassium permanganate is another strong oxidizing agent used in water treatment, disinfection, and organic synthesis. .

Potassium peroxymonosulfate is unique in its ability to release active oxygen species, making it highly effective in disinfection and oxidation processes.

Propriétés

Numéro CAS |

70693-62-8 |

|---|---|

Formule moléculaire |

H3K5O18S4 |

Poids moléculaire |

614.8 g/mol |

Nom IUPAC |

pentapotassium;hydrogen sulfate;hydroxy sulfate;oxido sulfate |

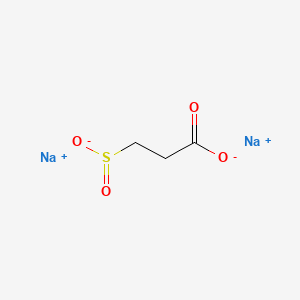

InChI |

InChI=1S/5K.2H2O5S.2H2O4S/c;;;;;2*1-5-6(2,3)4;2*1-5(2,3)4/h;;;;;2*1H,(H,2,3,4);2*(H2,1,2,3,4)/q5*+1;;;;/p-5 |

Clé InChI |

HJKYXKSLRZKNSI-UHFFFAOYSA-I |

SMILES |

OS(=O)(=O)[O-].OS(=O)(=O)O[O-].OS(=O)(=O)O[O-].[O-]S(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+] |

SMILES canonique |

OOS(=O)(=O)[O-].OS(=O)(=O)[O-].OS(=O)(=O)[O-].[O-]OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+] |

Pictogrammes |

Oxidizer; Corrosive; Irritant; Health Hazard |

Synonymes |

caroate oxone peroxymonosulfuric acid potassium salt potassium hydrogen persulfate potassium peroxomonosulfate potassium peroxymonosulfuric acid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1253126.png)

![(3aS,6E,10E,11aS)-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1253127.png)

![4-[(2S,3S,4R,5R)-5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyloxolan-2-yl]-2,6-dimethoxyphenol](/img/structure/B1253139.png)

![4-Methoxybenzoic acid [2-(4-bromophenyl)-4-oxo-3-quinazolinyl] ester](/img/structure/B1253145.png)